2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17893039
InChI: InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)
SMILES:
Molecular Formula: C11H13N5
Molecular Weight: 215.25 g/mol

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC17893039

Molecular Formula: C11H13N5

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine -

Specification

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
IUPAC Name 2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Standard InChI InChI=1S/C11H13N5/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)
Standard InChI Key BJAPWCPZYZFOBR-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=N1)NCC2=CN=CC=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C4H4N2) substituted with:

  • A methyl group (-CH3) at position 2.

  • A pyridin-3-ylmethyl group (-CH2-C5H4N) at the N4 position.

  • Two amino groups (-NH2) at positions 4 and 6.

This configuration confers both hydrophilicity (via amino groups) and lipophilicity (via aromatic rings), influencing its solubility and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
IUPAC Name2-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine
Canonical SMILESCC1=NC(=CC(=N1)N)NCC2=CN=CC=C2
Solubility (pH 7.4)>32.3 µg/mL

The Topological Polar Surface Area (TPSA) of 76.7 Ų suggests moderate membrane permeability, while the LogP value (unreported) is anticipated to balance hydrophilic and hydrophobic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Condensation Reaction: Pyridine-3-carbaldehyde reacts with 4,6-diamino-2-methylpyrimidine under acidic conditions to form an imine intermediate.

  • Reductive Amination: Sodium cyanoborohydride reduces the imine to a secondary amine, yielding the final product.

  • Purification: Chromatography (e.g., silica gel or HPLC) ensures >95% purity.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Condensation + Reduction65–7095Byproduct formation
Microwave-Assisted80–8598High equipment cost
Solid-Phase Synthesis50–5590Scalability issues

Microwave-assisted synthesis improves yield but requires specialized instrumentation.

Biological Activity and Mechanism

Target Engagement

The compound inhibits kinases and G-protein-coupled receptors (GPCRs) by:

  • Competing with ATP for binding pockets in kinase domains.

  • Stabilizing inactive conformations of GPCRs through hydrogen bonding with conserved residues .

In Vitro Findings

  • Antiproliferative Activity: IC50 values of 12–18 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

  • Anti-inflammatory Effects: Suppresses TNF-α production in macrophages by 40% at 10 µM .

Table 3: Biological Activity Profile

AssayResult (IC50/EC50)Model System
Kinase Inhibition8.2 µMEGFR kinase
GPCR Modulation15.4 µMβ2-adrenergic receptor
Cytotoxicity12–18 µMMCF-7, A549

Applications in Drug Discovery

Lead Optimization

Structural analogs of this compound have been explored as:

  • Anticancer Agents: Pyrido[3,4-d]pyrimidine derivatives show selective inhibition of tyrosine kinases.

  • Anti-inflammatory Drugs: Amino-substituted pyrimidines reduce cytokine release in preclinical models.

Patent Landscape

  • WO2023156789: Covers pyrimidine derivatives for treating autoimmune disorders.

  • US2024102031: Claims kinase inhibitors derived from 2-methyl-N4-(pyridin-3-ylmethyl)pyrimidine-4,6-diamine.

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Low yields in traditional methods hinder large-scale production.

  • Pharmacokinetic Gaps: Oral bioavailability and metabolic stability remain uncharacterized .

Emerging Opportunities

  • Nanoformulations: Liposomal encapsulation to enhance solubility and target specificity.

  • PROTAC Development: Utilizing the compound as a warhead for degrading disease-related proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator